molecular formula C16H34N2O3Si B14782650 Tert-butyl 3-amino-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate

Tert-butyl 3-amino-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate

Cat. No.: B14782650
M. Wt: 330.54 g/mol
InChI Key: HIINYWMBJLPVTB-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, an amino group, and a tert-butyl(dimethyl)silyl group attached to a piperidine ring

Preparation Methods

The synthesis of tert-butyl 3-amino-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate involves several steps. One common method starts with the commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives a formylated intermediate, which is then converted to an N-Boc derivative. The aldehyde group is reduced with sodium borohydride in methanol to obtain an alcohol. The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

Chemical Reactions Analysis

Tert-butyl 3-amino-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride, tert-butyl(dimethyl)silyl chloride, n-butyllithium, and dimethylformamide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the aldehyde group with sodium borohydride yields an alcohol, while the protection of the hydroxy group with tert-butyl(dimethyl)silyl chloride results in a silyl ether .

Scientific Research Applications

Tert-butyl 3-amino-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate has several scientific research applications. It is used as an intermediate in the synthesis of biologically active natural products, such as Indiacen A and Indiacen B. These compounds have shown potential anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities . Additionally, this compound is used in organic synthesis as a building block for the preparation of more complex molecules.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which participate in various chemical reactions. For example, the amino group can form hydrogen bonds, while the silyl group can protect reactive sites during synthesis. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Tert-butyl 3-amino-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate can be compared with other similar compounds, such as tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate and 3-amino-5-tert-butylpyrazole. These compounds share some structural similarities, such as the presence of tert-butyl and silyl groups, but differ in their specific functional groups and applications.

Properties

Molecular Formula

C16H34N2O3Si

Molecular Weight

330.54 g/mol

IUPAC Name

tert-butyl 3-amino-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate

InChI

InChI=1S/C16H34N2O3Si/c1-15(2,3)20-14(19)18-10-12(17)9-13(11-18)21-22(7,8)16(4,5)6/h12-13H,9-11,17H2,1-8H3

InChI Key

HIINYWMBJLPVTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O[Si](C)(C)C(C)(C)C)N

Origin of Product

United States

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